4-Methyl-3,6-dihydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,6-dihydro-2H-pyran-3-ol is a heterocyclic organic compound with the molecular formula C6H10O2 It is a derivative of dihydropyran, characterized by the presence of a hydroxyl group and a methyl group on the pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with methylating agents under controlled conditions. Another method includes the use of catalytic hydrogenation of 4-methyl-2H-pyran-3-one, followed by hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation and hydroxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-3,6-dihydro-2H-pyran-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,6-dihydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3,6-dihydro-2H-pyran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3,6-dihydro-2H-pyran-3-ol can be compared with other similar compounds such as:
3,4-Dihydro-2H-pyran: Lacks the methyl and hydroxyl groups, making it less reactive.
4-Methyl-2H-pyran-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Tetrahydropyran: Fully saturated pyran ring, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
63187-62-2 |
---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
4-methyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h2,6-7H,3-4H2,1H3 |
InChI-Schlüssel |
VADKUIRARHAPRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCOCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.